N-(3,4-Dimethoxybenzylidene)-4-iodoaniline
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Overview
Description
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 4-iodoaniline Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)-4-iodoaniline typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature range of 60-70°C for several hours, often monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The iodine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-4-iodoaniline involves its interaction with various molecular targets. The imine group in the compound can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit unique catalytic, electronic, or biological properties. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N′-bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- N-(3,4-dimethoxybenzylidene)-4-hydroxybenzohydrazide
Uniqueness
N-(3,4-Dimethoxybenzylidene)-4-iodoaniline is unique due to the presence of the iodine atom, which can participate in various substitution reactions, providing a pathway to synthesize a wide range of derivatives
Properties
CAS No. |
83368-91-6 |
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Molecular Formula |
C15H14INO2 |
Molecular Weight |
367.18 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C15H14INO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
InChI Key |
SFKGBUCNJMWUOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
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